6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride
Description
6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride (CAS: 2060026-98-2) is a fluorinated pyridine derivative featuring a 4-cyanophenyl group at the 6-position, a fluorine atom at the 2-position, and a sulfonyl fluoride moiety at the 3-position of the pyridine ring. This compound is notable for its reactive sulfonyl fluoride group, which is widely utilized in chemical biology for covalent binding to proteins, particularly in activity-based probes and inhibitor design . The 4-cyanophenyl substituent contributes strong electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl fluoride group and influencing interactions with biological targets.
Properties
Molecular Formula |
C12H6F2N2O2S |
|---|---|
Molecular Weight |
280.25 g/mol |
IUPAC Name |
6-(4-cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C12H6F2N2O2S/c13-12-11(19(14,17)18)6-5-10(16-12)9-3-1-8(7-15)2-4-9/h1-6H |
InChI Key |
SIAKYVUALSDJRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC(=C(C=C2)S(=O)(=O)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluoropyridine with a sulfonyl chloride derivative in the presence of a base to introduce the sulfonyl fluoride group. The cyanophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of cyanobenzene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Fluoropyridine Ring
The electron-withdrawing sulfonyl fluoride and cyanophenyl groups activate the pyridine ring for substitution reactions. The fluorine atom at the 2-position undergoes concerted SNAr reactions under mild conditions, enabling efficient displacement by nucleophiles.
Key Findings:
-
Mechanism : Density functional theory (DFT) calculations confirm a synchronous process where nucleophilic attack and fluorine elimination occur via a single transition state, bypassing traditional Meisenheimer intermediates .
-
Reaction Scope :
Example Reaction:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Primary alkylamine | t-Bu-P4 (10 mol%), toluene | 2-Amino-substituted pyridine | 83% |
Sulfur(VI) Fluoride Exchange (SuFEx) at the Sulfonyl Fluoride Group
The sulfonyl fluoride group participates in SuFEx chemistry , a "click-like" reaction enabling covalent bond formation with nucleophiles such as amines, alcohols, and phenols.
Key Findings:
-
Activation : Calcium triflimide [Ca(NTf₂)₂] paired with DABCO facilitates SuFEx at room temperature, achieving full conversion in 2 hours .
-
Applications :
Example Reaction:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | Ca(NTf₂)₂, DABCO, 1 M conc. | N-Benzylsulfonamide | 96% |
Cross-Coupling Reactions
The bromine atom (if present in derivatives) and the pyridine framework enable participation in transition-metal-catalyzed cross-coupling reactions.
Key Findings:
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl systems, critical in pharmaceutical synthesis.
-
Electrophilic Substitution : The sulfonyl fluoride group directs electrophiles to the pyridine ring’s meta position .
Example Reaction:
| Coupling Partner | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-(4-Cyanophenyl)-2-phenylpyridine | 78% |
Electrochemical Transformations
The sulfonyl fluoride group undergoes electrochemical oxidation in flow reactors, enabling rapid synthesis of sulfonamide derivatives.
Key Findings:
-
Oxidation Mechanism : Thiols or disulfides are oxidized to sulfonyl fluorides via radical intermediates in <5 minutes using microflow reactors .
-
Scalability : Reactions achieve >90% conversion under optimized flow conditions .
Structural and Mechanistic Insights
Scientific Research Applications
6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It can be used as a probe to study biological processes involving sulfonyl fluoride groups.
Mechanism of Action
The mechanism by which 6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The fluorine and cyanophenyl groups can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Substituent Position and Activity
| Compound | Substituent Position | IC50 (RNase H, µM) | IC50 (IN, µM) | Selectivity (RNase H/IN Ratio) |
|---|---|---|---|---|
| 4-Cyanophenyl (para) | 6-position | 1.77 | 1.18 | 1.5 |
| 3-Cyanophenyl (meta) | 6-position | >10 | 3.2 | >3.1 |
Source :
Functional Group Variations
The sulfonyl fluoride group distinguishes the target compound from structurally related analogs:
- Sulfonamide vs.
- Carboxylic acid derivatives: 6-(4-Cyanophenyl)picolinic acid (CAS: 1261929-53-6) introduces a carboxylic acid group, enhancing solubility but limiting membrane permeability .
- Thioether analogs : 6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 338963-45-4) contains a sulfanyl (thioether) group, which is less reactive than sulfonyl fluoride .
Table 2: Functional Group Comparison
| Compound | Functional Group | Reactivity | Applications |
|---|---|---|---|
| Target compound | Sulfonyl fluoride | High | Covalent inhibitors, probes |
| 6-(4-Cyanophenyl)sulfonamide analog | Sulfonamide | Moderate | Reversible enzyme inhibition |
| 6-(4-Cyanophenyl)picolinic acid | Carboxylic acid | Low | Solubility-driven drug design |
Sources :
Electronic Effects of Substituents
Electron-withdrawing groups (EWGs) like cyano (-CN), trifluoromethyl (-CF3), and chloro (-Cl) influence electronic density and binding affinity:
- 4-Cyanophenyl: The -CN group in the target compound enhances electrophilicity, favoring interactions with nucleophilic residues (e.g., lysine, serine) in enzymes .
- 4-Chlorophenyl : In 6-(4-chlorophenyl)-2-sulfanyl analogs (CAS: 338963-45-4), the -Cl group provides moderate electron withdrawal but lacks the strong polarization of -CN .
- Trifluoromethyl : Compounds like 6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile combine -Cl and -CF3 for synergistic electronic effects, though these groups are bulkier than -CN .
Table 3: Electronic Effects of Substituents
| Substituent | Electron Withdrawal Strength | Steric Bulk | Example Compound (CAS) |
|---|---|---|---|
| 4-Cyanophenyl (-CN) | Strong | Low | 2060026-98-2 (target compound) |
| 4-Chlorophenyl (-Cl) | Moderate | Low | 338963-45-4 |
| Trifluoromethyl (-CF3) | Strong | High | 338963-45-4 |
Sources :
Biological Activity
6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride is a sulfonyl fluoride compound that has gained attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the current understanding of its biological activity, including mechanisms of action, target proteins, and implications for drug development.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a cyanophenyl group and a sulfonyl fluoride moiety. The sulfonyl fluoride group is known for its electrophilic properties, allowing it to react with nucleophilic amino acids in proteins, which is crucial for its biological activity.
Sulfonyl fluorides like this compound primarily act as covalent inhibitors. They modify specific amino acid residues in target proteins, such as:
- Serine
- Cysteine
- Tyrosine
- Lysine
- Histidine
These modifications can lead to the inhibition of enzymatic activity by altering the protein's structure or function .
Biological Activity and Target Proteins
Recent studies have highlighted the utility of this compound in targeting various proteins involved in critical biological processes. Notable findings include:
- Inhibition of Carbonic Anhydrase II (CAII) : The compound has shown significant reactivity with CAII, a key enzyme in maintaining acid-base balance in tissues. The interaction was characterized through live cell chemoproteomic workflows, indicating that the sulfonyl fluoride moiety effectively engages with CAII and potentially other related enzymes .
- Potential Anticancer Activity : Sulfonyl fluorides have been explored as inhibitors of farnesyltransferase (hFTase), an enzyme implicated in cancer cell proliferation. The structural similarities between this compound and known hFTase inhibitors suggest it may exhibit similar anticancer properties .
- Modulation of Kinases : The compound's ability to covalently modify kinases has been investigated, revealing its potential to alter signaling pathways involved in cell growth and survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key aspects include:
- Substitution Patterns : Variations in the aryl substituents can significantly affect potency and selectivity towards specific targets.
- Fluorine Positioning : The positioning of fluorine atoms within the pyridine ring impacts the electrophilicity and reactivity of the sulfonamide group .
Case Studies
Several case studies have reported on the efficacy of sulfonyl fluorides, including:
- Anticancer Studies : In vitro assays demonstrated that compounds similar to this compound effectively inhibited cancer cell lines, suggesting a pathway for therapeutic development against malignancies .
- Proteomic Profiling : Research utilizing proteomic techniques has identified novel protein targets modified by sulfonyl fluorides, expanding our understanding of their biological roles and potential applications in drug discovery .
Q & A
Q. What are the common synthetic routes for 6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine core. Fluorination at the 2-position can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO), as demonstrated in analogous fluoropyridine syntheses . The sulfonyl fluoride group is introduced via sulfonation followed by fluorination, often employing sulfuryl chloride (SO₂Cl₂) and subsequent treatment with KF or related agents. Catalytic methods, such as Rhodium-catalyzed enantioselective reactions, offer advanced routes for stereocontrol, as seen in sulfonyl fluoride synthesis . Optimization focuses on solvent selection, temperature (e.g., 80–120°C for fluorination), and stoichiometry to minimize side reactions.
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry . Complementary techniques include:
- ¹⁹F NMR : To verify fluorination positions (δ ~ -110 ppm for sulfonyl fluoride; -60 to -80 ppm for aryl-F).
- High-resolution mass spectrometry (HRMS) : For accurate mass confirmation (e.g., [M+H]⁺ or [M-H]⁻ ions).
- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~830 cm⁻¹ (S-F stretch) validate the sulfonyl fluoride group .
Q. What are the key reactivity patterns of the sulfonyl fluoride moiety in this compound?
- Methodological Answer : The sulfonyl fluoride group acts as an electrophile, enabling nucleophilic substitution (e.g., with amines or thiols) to form sulfonamides or thioethers. Kinetic studies in polar aprotic solvents (e.g., acetonitrile) reveal pseudo-first-order kinetics under basic conditions. Stability in aqueous media is pH-dependent, with hydrolysis accelerated above pH 7.0 .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalytic systems are effective?
- Methodological Answer : Rhodium-catalyzed asymmetric synthesis is a state-of-the-art approach. Using chiral ligands (e.g., (R)-BINAP), the reaction achieves enantiomeric excess (ee) >90% via π-allyl intermediate formation. Key parameters include:
- Catalyst loading (1–5 mol%),
- Solvent polarity (toluene or DMF),
- Temperature (25–50°C) .
Mechanistic studies (DFT calculations) guide ligand design to enhance stereoselectivity.
Q. What strategies address contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies (e.g., unexpected ¹H NMR splitting or HRMS adducts) require iterative validation:
- Cross-technique correlation : Compare XRD bond lengths with DFT-optimized structures.
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers).
- Isotopic labeling : Trace unexpected peaks (e.g., using D₂O exchange for -OH groups).
Contradictions often arise from residual solvents, tautomerism, or crystal packing effects, necessitating rigorous data triangulation .
Q. How is this compound utilized in covalent inhibitor design for medicinal chemistry?
- Methodological Answer : The sulfonyl fluoride group serves as a "warhead" for covalent binding to serine or cysteine residues in target enzymes. Key steps include:
- Kinetic assays : Measure inactivation rates (kinact/KI) under physiological pH.
- Docking studies : Identify binding pockets compatible with the 4-cyanophenyl group’s steric and electronic profile.
- Proteome-wide profiling : Assess selectivity using activity-based protein profiling (ABPP) .
Data Contradiction and Optimization
Q. Why might synthetic yields vary significantly across reported methods, and how can reproducibility be improved?
- Methodological Answer : Yield discrepancies often stem from:
- Impurity in starting materials (e.g., residual water in KF),
- Oxygen sensitivity of intermediates (mitigated via Schlenk techniques),
- Scale-dependent heat transfer (optimize stirring rate in exothermic steps).
Reproducibility requires strict adherence to anhydrous conditions, inline NMR monitoring, and standardized workup protocols .
Future Research Directions
Q. What unexplored applications exist for this compound in chemical biology?
- Methodological Answer : Potential uses include:
- Photoaffinity labeling : Incorporate UV-active groups (e.g., diazirines) for target identification.
- Fluorogenic probes : Attach quenching groups to enable activity-based detection in live cells.
- Polymer chemistry : As a crosslinker for sulfonate-containing hydrogels.
Collaborative studies integrating synthetic chemistry, proteomics, and materials science are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
